molecular formula C15H23FN2O2 B12177194 1-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenoxy)propan-2-ol

1-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenoxy)propan-2-ol

Cat. No.: B12177194
M. Wt: 282.35 g/mol
InChI Key: VRANUJVVTDQIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenoxy)propan-2-ol is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an ethyl group and a fluorophenoxy group attached to a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenoxy)propan-2-ol typically involves a multi-step process. One common method includes the reaction of 4-fluorophenol with epichlorohydrin to form 3-(4-fluorophenoxy)propan-1-ol. This intermediate is then reacted with 4-ethylpiperazine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the fluorine atom.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 1-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenoxy)propan-2-one.

    Reduction: 1-(4-Ethylpiperazin-1-yl)-3-phenoxypropan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenoxy)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenoxy)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylpiperazin-1-yl)-3-(4-fluorophenoxy)propan-2-ol
  • 1-(4-Ethylpiperazin-1-yl)-3-(4-chlorophenoxy)propan-2-ol
  • 1-(4-Ethylpiperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol

Uniqueness

1-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenoxy)propan-2-ol stands out due to the presence of both the ethylpiperazine and fluorophenoxy groups, which confer unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H23FN2O2

Molecular Weight

282.35 g/mol

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-(4-fluorophenoxy)propan-2-ol

InChI

InChI=1S/C15H23FN2O2/c1-2-17-7-9-18(10-8-17)11-14(19)12-20-15-5-3-13(16)4-6-15/h3-6,14,19H,2,7-12H2,1H3

InChI Key

VRANUJVVTDQIPC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC(COC2=CC=C(C=C2)F)O

Origin of Product

United States

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